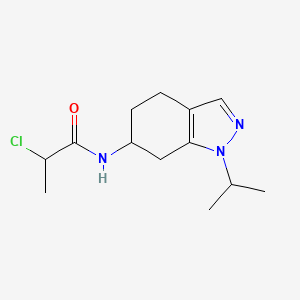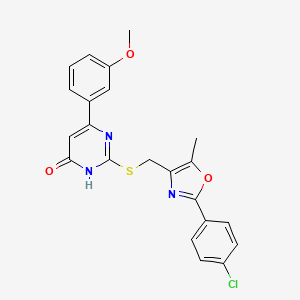![molecular formula C16H26N4O B2527689 [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol CAS No. 2380068-52-8](/img/structure/B2527689.png)
[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol is not fully understood, but it is believed to interact with specific receptors in the body. It has been shown to have an effect on the central nervous system, and it has been studied for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research. It has been studied for its potential use in the treatment of pain, anxiety, and depression. Additionally, it has been shown to have an effect on the immune system and has been studied for its potential use in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol in lab experiments is its high purity and stability. It has been shown to be a reliable compound for use in various experiments. However, one limitation is that it is a relatively new compound, and its effects and potential applications are still being studied.
Orientations Futures
There are several future directions for the study of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol. One direction is the further investigation of its mechanism of action and potential use in the treatment of neurological disorders. Additionally, it could be studied for its potential use in the development of new materials, such as polymers and coatings. Another direction is the investigation of its potential use in the treatment of autoimmune disorders. Overall, this compound has significant potential for various applications in scientific research.
Méthodes De Synthèse
The synthesis of [1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol involves a series of chemical reactions that require precise conditions and reagents. The process involves the use of pyrrolidine, piperidine, and 6-ethylpyrimidin-4-yl bromide as starting materials, which are reacted with other reagents to produce the final compound. The synthesis method has been optimized to produce high yields of the compound and has been studied extensively in scientific research.
Applications De Recherche Scientifique
[1-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol has been studied for its potential applications in various fields of scientific research. It has been investigated for its use in drug discovery, as it has been shown to have potential as a drug target. Additionally, it has been studied for its use in the development of new materials, such as polymers and coatings.
Propriétés
IUPAC Name |
[1-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-13-10-16(18-12-17-13)19-8-5-14(6-9-19)20-7-3-4-15(20)11-21/h10,12,14-15,21H,2-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETSXDZTRHJNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCC(CC2)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![methyl (2E)-2-cyano-3-[(3-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2527609.png)
![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![(6-bromoimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B2527613.png)
![3-(1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2527615.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)


![2-[1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2527621.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/no-structure.png)